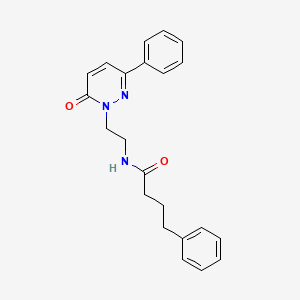

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-21(13-7-10-18-8-3-1-4-9-18)23-16-17-25-22(27)15-14-20(24-25)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-15H,7,10,13,16-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRRZKSYMZMDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. The process often starts with the formation of the pyridazine ring through the reaction of hydrazine with a β-keto ester. Following this, phenyl groups are introduced via Friedel-Crafts acylation, leading to a phenyl-substituted pyridazinone. The final stage involves the coupling of this intermediate with 4-phenylbutyric acid using amide-bond formation techniques under conditions such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions of each step, ensuring high yield and purity. Continuous flow chemistry might be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation at the phenyl or butyl groups, leading to the formation of phenolic or carboxylic derivatives.

Reduction: Reduction typically targets the pyridazinone ring, converting it to a dihydropyridazine.

Substitution: Electrophilic substitution can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Agents such as KMnO₄ or H₂O₂ under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation can yield phenolic or carboxylic derivatives.

Reduction can yield dihydropyridazine compounds.

Substitution can produce halogenated or nitrated phenyl derivatives.

Scientific Research Applications

This compound has extensive applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex molecules used in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or antineoplastic agent.

Industry: Used in the development of novel materials due to its unique structural features.

Mechanism of Action

The mechanism by which N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide exerts its effects is based on its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Depending on its application, it might interfere with metabolic pathways, signal transduction, or gene expression.

Comparison with Similar Compounds

Physicochemical Properties

- The sulfonamide group in the analogous compound introduces polarity and hydrogen-bonding capacity , likely enhancing aqueous solubility compared to the target compound’s hydrophobic phenethyl group. Sulfonamides typically exhibit higher solubility in polar solvents, which may improve bioavailability .

- The target compound’s lower molecular weight (373.46 vs.

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique chemical structure, characterized by a pyridazine ring and phenyl groups, positions it as a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.41 g/mol. The compound features a pyridazine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O |

| Molecular Weight | 342.41 g/mol |

| Structure | Pyridazine derivative |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, potentially modulating various signaling pathways involved in cellular communication. The compound's ability to bind to active sites of enzymes may block substrate access, leading to altered metabolic processes.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. It targets specific pathways involved in cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases by preventing neuronal cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

A study highlighted in Journal of Inflammation assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration resulted in a significant reduction in edema and levels of inflammatory mediators such as TNF-alpha and IL-6.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects in a rat model of Parkinson's disease. Treatment with this compound led to improved motor function and reduced dopaminergic neuron loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.